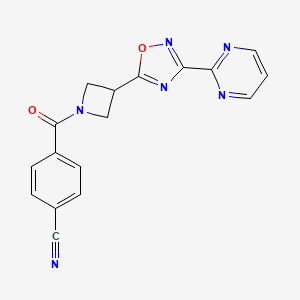
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H12N6O2 and its molecular weight is 332.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : The compound features a pyrimidine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of azetidine and benzonitrile groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃N₅O₂ |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various strains of bacteria and fungi. A study demonstrated that certain oxadiazole derivatives showed potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The activity is attributed to their ability to disrupt cellular processes in pathogens.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Oxadiazoles are known to influence cell proliferation and apoptosis pathways. In vitro studies have shown that related compounds can induce cytotoxicity in cancer cell lines while exhibiting minimal toxicity to normal cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.
- Receptor Modulation : Certain derivatives have been identified as agonists for specific receptors involved in metabolic regulation, such as the G-protein bile acid receptor 1 (GPBAR1), which is linked to metabolic disorders .
Case Study 1: Antitubercular Activity
A series of synthesized oxadiazole derivatives were evaluated for their antitubercular properties against Mycobacterium tuberculosis. Among the tested compounds, several exhibited significant activity with IC90 values indicating effective inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Cytotoxicity Testing
Compounds similar to the target molecule were subjected to cytotoxicity assays using human cell lines such as HEK-293 and A549. Results indicated that most compounds did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-8-11-2-4-12(5-3-11)17(24)23-9-13(10-23)16-21-15(22-25-16)14-19-6-1-7-20-14/h1-7,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRMYOVKSWTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














